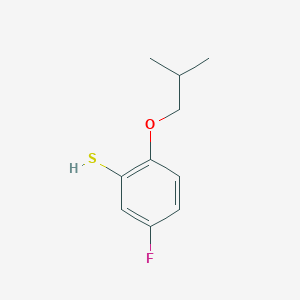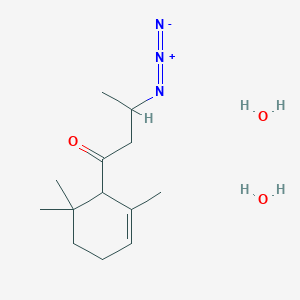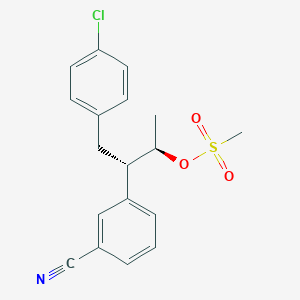
4-(Pyridin-3-ylmethyl)pyrimidine
- Click on QUICK INQUIRY to receive a quote from our team of experts.
- With the quality product at a COMPETITIVE price, you can focus more on your research.
Overview
Description
4-(Pyridin-3-ylmethyl)pyrimidine is an organic compound that belongs to the class of heterocyclic aromatic compounds It consists of a pyridine ring attached to a pyrimidine ring via a methylene bridge
Preparation Methods
Synthetic Routes and Reaction Conditions
The synthesis of 4-(Pyridin-3-ylmethyl)pyrimidine can be achieved through several methods. One common approach involves the reaction of pyridine-3-carbaldehyde with a suitable pyrimidine derivative under basic conditions. For example, the reaction of pyridine-3-carbaldehyde with 2-aminopyrimidine in the presence of a base such as sodium hydroxide can yield this compound .
Industrial Production Methods
Industrial production of this compound typically involves large-scale synthesis using optimized reaction conditions to ensure high yield and purity. The use of catalysts, such as magnesium oxide nanoparticles, has been explored to enhance the efficiency of the synthesis process .
Chemical Reactions Analysis
Types of Reactions
4-(Pyridin-3-ylmethyl)pyrimidine undergoes various chemical reactions, including:
Oxidation: The compound can be oxidized to form corresponding pyridine and pyrimidine derivatives.
Reduction: Reduction reactions can yield reduced forms of the compound with altered electronic properties.
Substitution: The compound can undergo nucleophilic substitution reactions, where functional groups are introduced at specific positions on the pyridine or pyrimidine rings.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include potassium permanganate and hydrogen peroxide.
Reduction: Reducing agents such as sodium borohydride and lithium aluminum hydride are often used.
Substitution: Reagents like halogens (chlorine, bromine) and nucleophiles (amines, thiols) are commonly employed.
Major Products Formed
The major products formed from these reactions depend on the specific reagents and conditions used.
Scientific Research Applications
4-(Pyridin-3-ylmethyl)pyrimidine has a wide range of applications in scientific research:
Chemistry: It serves as a building block for the synthesis of more complex heterocyclic compounds.
Biology: The compound is used in the study of enzyme inhibitors and receptor ligands.
Mechanism of Action
The mechanism of action of 4-(Pyridin-3-ylmethyl)pyrimidine involves its interaction with specific molecular targets, such as enzymes and receptors. For instance, it can inhibit the activity of certain kinases by binding to their active sites, thereby blocking the phosphorylation of target proteins. This inhibition can lead to the suppression of cell proliferation and induction of apoptosis in cancer cells .
Comparison with Similar Compounds
Similar Compounds
Pyrazolo[3,4-d]pyrimidine: Known for its anticancer activity and kinase inhibition properties.
Imatinib: A well-known kinase inhibitor used in the treatment of chronic myelogenic leukemia.
Uniqueness
4-(Pyridin-3-ylmethyl)pyrimidine is unique due to its specific structural arrangement, which allows for versatile chemical modifications and a broad range of applications. Its ability to undergo various chemical reactions and its potential as a pharmaceutical agent make it a valuable compound in scientific research and industrial applications.
Properties
Molecular Formula |
C10H9N3 |
|---|---|
Molecular Weight |
171.20 g/mol |
IUPAC Name |
4-(pyridin-3-ylmethyl)pyrimidine |
InChI |
InChI=1S/C10H9N3/c1-2-9(7-11-4-1)6-10-3-5-12-8-13-10/h1-5,7-8H,6H2 |
InChI Key |
MQOOKYMQHVUHTH-UHFFFAOYSA-N |
Canonical SMILES |
C1=CC(=CN=C1)CC2=NC=NC=C2 |
Origin of Product |
United States |
Disclaimer and Information on In-Vitro Research Products
Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.






![6-[(Oxolan-2-yl)oxy]hex-1-en-3-yl bromoacetate](/img/structure/B12633718.png)

![2-[(5Z)-2,4-dioxo-5-(thiophen-2-ylmethylidene)-1,3-thiazolidin-3-yl]-N-[(3S,4R)-4-hydroxytetrahydrothiophen-3-yl]acetamide](/img/structure/B12633726.png)







